N-[2-(2,3-Dioxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide
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Overview
Description
N-[2-(2,3-Dioxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide is a complex organic compound that features both quinoxaline and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-Dioxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline and isoindoline intermediates, which are then coupled through an acylation reaction.
Preparation of Quinoxaline Intermediate: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Preparation of Isoindoline Intermediate: The isoindoline moiety can be synthesized by the reduction of phthalimide using a reducing agent like lithium aluminum hydride (LiAlH4).
Coupling Reaction: The final step involves the coupling of the quinoxaline and isoindoline intermediates through an acylation reaction using acetic anhydride or a similar acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-Dioxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline and isoindoline derivatives with additional oxygen functionalities.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Acylating Agents: Acetic anhydride, acetyl chloride
Major Products
The major products formed from these reactions include various quinoxaline and isoindoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[2-(2,3-Dioxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(2,3-Dioxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with DNA and proteins, potentially inhibiting their function. The isoindoline moiety can modulate enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dioxoquinoxaline and its derivatives share structural similarities with the quinoxaline moiety.
Isoindoline Derivatives: Compounds like phthalimide and its derivatives share structural similarities with the isoindoline moiety.
Uniqueness
N-[2-(2,3-Dioxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide is unique due to the combination of both quinoxaline and isoindoline moieties in a single molecule. This dual functionality allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18N4O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide |
InChI |
InChI=1S/C20H18N4O4/c25-17(12-23-11-13-5-1-2-6-14(13)19(23)27)21-9-10-24-16-8-4-3-7-15(16)22-18(26)20(24)28/h1-8H,9-12H2,(H,21,25)(H,22,26) |
InChI Key |
WJSOJDGKOMKSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
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